molecular formula C14H12BrFN2O B7672818 N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide

N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide

Cat. No.: B7672818
M. Wt: 323.16 g/mol
InChI Key: HSULGBPZMBBPQS-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group and a fluoroanilino group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromoaniline and 4-fluoroaniline as the primary starting materials.

    Acylation Reaction: The 2-bromoaniline undergoes an acylation reaction with acetic anhydride to form N-(2-bromophenyl)acetamide.

    Coupling Reaction: The N-(2-bromophenyl)acetamide is then coupled with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation and Reduction Products: Oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.

Scientific Research Applications

N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Pathways Involved: The specific pathways affected depend on the biological context and the target molecules.

Comparison with Similar Compounds

    N-(2-chlorophenyl)-2-(4-fluoroanilino)acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(2-bromophenyl)-2-(4-chloroanilino)acetamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness: N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide is unique due to the combination of bromine and fluorine atoms in its structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O/c15-12-3-1-2-4-13(12)18-14(19)9-17-11-7-5-10(16)6-8-11/h1-8,17H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSULGBPZMBBPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CNC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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